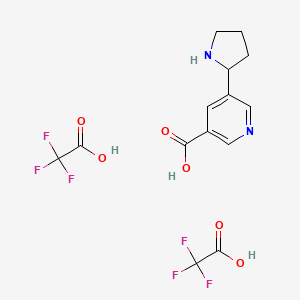

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid)

Description

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) is a trifluoroacetic acid (TFA) salt of a pyridine-pyrrolidine hybrid compound. Its molecular formula is C₁₄H₁₄F₆N₂O₆, with a molecular weight of 420.26 g/mol and a purity of ≥95% . The CAS number is 2094459-84-2, and it is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a pyrrolidine moiety. The bis-TFA salt enhances solubility and stability, making it suitable for synthetic intermediates in pharmaceutical and chemical research .

Propriétés

IUPAC Name |

5-pyrrolidin-2-ylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2C2HF3O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-2(4,5)1(6)7/h4-6,9,12H,1-3H2,(H,13,14);2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSLHPOGEHRLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, which is then fused to a pyridine ring through a series of condensation reactions. The carboxylic acid group is introduced via carboxylation reactions. The final product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolidin-2-yl alcohol derivatives.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1. Antiviral Research

- Mechanism of Action : The compound exhibits promising antiviral properties by inhibiting viral replication. Its structural features allow effective binding to viral proteins, which is crucial for its therapeutic potential against various viral infections.

- Case Study : Research indicates that derivatives of this compound can selectively target viral proteins, enhancing their efficacy as antiviral agents. Further pharmacological studies are warranted to explore these interactions in detail.

2. Drug Development

- Bioactive Molecules : Compounds containing the pyrrolidine ring are explored for their ability to yield bioactive molecules with target selectivity. The incorporation of the pyrrolidine moiety has been shown to improve the pharmacological profile of synthesized compounds.

- Case Study : The development of novel pyrrolidine derivatives has led to the identification of compounds with enhanced activity against specific diseases, showcasing the potential of this compound in drug discovery.

Applications in Inorganic Chemistry

1. Synthesis of Zinc Complexes

- Ligand Design : Pyridine-N-oxide ligands derived from this compound have been utilized to synthesize zinc complexes that serve as efficient catalysts in various chemical reactions, including thiol-Michael additions.

- Outcome : These zinc complexes demonstrate high catalytic activity, indicating the utility of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) in inorganic synthesis applications.

1. Anticancer and Antibacterial Properties

- Compounds containing similar structural motifs have been reported to exhibit anticancer and antibacterial activities. The presence of the pyrrolidine ring enhances these biological activities, making such compounds valuable in therapeutic contexts .

2. Structure-Activity Relationship Studies

- Detailed structure-activity relationship (SAR) studies have been conducted on compounds related to 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid), revealing insights into how structural variations influence biological activity. This research is critical for optimizing drug candidates .

Mécanisme D'action

The mechanism of action of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of pyridine-3-carboxylic acid derivatives with heterocyclic substitutions. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Variations: The bis-TFA salt distinguishes the target compound from non-salt derivatives (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid), improving its solubility in polar solvents . Substituent Diversity: While all compounds share a pyridine-3-carboxylic acid core, substituents like thienyl (thiophene), fluorophenyl, and pyrimidinyl influence electronic properties and biological activity .

Molecular Weight Trends :

- The target compound has the highest molecular weight (420.26 g/mol) due to the bis-TFA counterion. Other derivatives range between 217–218 g/mol .

Applications :

- Bis-TFA salt : Used in peptide synthesis and as a chiral building block in medicinal chemistry .

- Thienyl and pyrimidinyl analogs : Explored for antimicrobial and material science applications .

Availability :

- The target compound and 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid are listed as discontinued, limiting commercial accessibility .

Research Findings and Limitations

- Synthetic Utility : The bis-TFA salt’s stability under acidic conditions makes it preferable for coupling reactions in drug discovery pipelines .

- Comparative Bioactivity : Fluorophenyl and pyrimidinyl analogs show higher antimicrobial activity than the pyrrolidine derivative, likely due to enhanced lipophilicity .

- Data Gaps : Melting points, solubility profiles, and toxicity data for most analogs are unreported in the literature, limiting comparative analyses .

Activité Biologique

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. The compound can be synthesized using various methodologies, including:

- Pyridine derivatives : Utilizing pyridine as a core structure allows for the introduction of functional groups that enhance biological activity.

- Carboxylic acid modifications : The carboxylic acid group is crucial for the interaction with biological targets, influencing solubility and binding affinity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluating various 5-oxopyrrolidine derivatives revealed that certain compounds exhibited potent cytotoxic effects against A549 human lung adenocarcinoma cells. The following table summarizes the anticancer activities observed:

| Compound | IC50 (µM) | Cell Line | Comments |

|---|---|---|---|

| Compound 15 | 66 | A549 | More potent than control |

| Compound 20 | 50 | A549 | Highest activity among tested |

| Control (Cisplatin) | 10 | A549 | Standard chemotherapeutic |

These findings indicate that structural modifications in pyrrolidine derivatives can lead to enhanced anticancer activity. Notably, compounds with free amino groups showed greater efficacy compared to those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial properties of 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The following table highlights key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 32 | Methicillin-resistant (MRSA) |

| Klebsiella pneumoniae | 64 | Carbapenem-resistant |

| Pseudomonas aeruginosa | 128 | Multidrug-resistant |

These results suggest that the compound may serve as a lead structure for developing novel antimicrobial agents targeting resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Key factors influencing activity include:

- Substituent effects : The presence of electron-withdrawing or electron-donating groups can significantly alter the potency.

- Spatial arrangement : The three-dimensional conformation impacts binding interactions with biological targets.

A detailed SAR study indicated that modifications at specific positions on the pyridine ring could enhance both anticancer and antimicrobial activities. For example, introducing halogen substituents improved binding affinity to target proteins involved in cancer cell proliferation .

Case Studies

- Anticancer Study : In vitro studies on A549 cells demonstrated that compound derivatives not only reduced cell viability but also induced apoptosis through caspase activation pathways.

- Antimicrobial Study : A clinical evaluation on MRSA strains showed that the compound effectively inhibited bacterial growth, suggesting its potential use in treating resistant infections.

Q & A

Basic: What are the established synthetic routes for 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid)?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine and pyrrolidine precursors. A common approach includes:

Core scaffold construction : Coupling pyrrolidine to pyridine via nucleophilic substitution or transition-metal catalysis under inert conditions .

Carboxylic acid introduction : Oxidation of a methyl or alcohol group at the pyridine-3-position using KMnO₄ or Ru-based catalysts .

Trifluoroacetic acid (TFA) salt formation : Protonation of the pyrrolidine nitrogen with TFA in dichloromethane or acetonitrile, followed by solvent evaporation and lyophilization to stabilize the compound .

Key considerations : Reaction stoichiometry (e.g., 2:1 TFA:amine ratio) and purification via reversed-phase HPLC to remove unreacted TFA .

Basic: What analytical techniques are critical for characterizing this compound and its purity?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and confirms molecular weight (e.g., [M+H]+ ion at m/z 340.22) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine δ 1.8–2.5 ppm, pyridine δ 8.0–9.0 ppm) and verifies absence of residual solvents .

- Elemental Analysis : Validates C, H, N, and F content (±0.4% theoretical) to confirm stoichiometry .

Advanced tip : Use ¹⁹F NMR to detect trace TFA impurities .

Advanced: How does the TFA counterion influence crystallographic studies of this compound?

Methodological Answer:

TFA can complicate crystallization due to:

- Disorder in crystal lattices : High mobility of TFA anions disrupts long-range order. Mitigate by slow vapor diffusion with nonpolar solvents (e.g., hexane/ethyl acetate) .

- Data refinement challenges : Use SHELXL for robust refinement of disordered TFA groups. SHELX’s constraints (e.g., DFIX for bond lengths) improve model accuracy .

Case study : In Pd(II) trifluoroacetate complexes, TFA anions form hydrogen bonds with water, stabilizing supramolecular architectures .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Synthetic variability : Impurities in pyrrolidine precursors (e.g., enantiomeric excess <90%) alter bioactivity. Validate via chiral HPLC .

- Assay conditions : TFA’s acidity (pH 1–2 in solution) may denature proteins. Neutralize with buffers (e.g., Tris-HCl) before in vitro assays .

Example : In antiprotozoal studies, TFA salts showed reduced activity compared to HCl salts due to pH effects .

Advanced: What computational strategies are effective for studying its interaction with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with PyRx to model binding to enzymes (e.g., kinases). The pyrrolidine’s rigidity and TFA’s polarity influence pose predictions .

- Molecular Dynamics (MD) : Simulate TFA dissociation in aqueous environments (GROMACS/AMBER) to assess stability of the protonated amine .

Validation : Compare computational binding energies with SPR or ITC experimental data .

Advanced: How does substitution on the pyrrolidine ring impact physicochemical properties?

Methodological Answer:

- LogP modulation : Fluorination (e.g., 3-fluoropyrrolidine) increases hydrophobicity (XlogP +0.5), enhancing blood-brain barrier permeability .

- pKa shifts : Electron-withdrawing groups (e.g., CF₃) lower pyrrolidine’s basicity (pKa ~5 vs. ~10 for unsubstituted pyrrolidine), affecting solubility .

Experimental design : Synthesize analogs with varied substituents and compare via HPLC retention times and solubility assays .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Batch consistency : Multi-step reactions require strict control of temperature (e.g., −78°C for lithiation) and exclusion of moisture .

- TFA removal : Dialysis or ion-exchange resins (e.g., Dowex) replace TFA with biocompatible counterions (e.g., acetate) for toxicity studies .

Quality control : Use LC-MS and endotoxin testing (LAL assay) for batches intended for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.